

How to properly store and handle hygroscopic calcium chloride monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chloride, monohydrate*

Cat. No.: *B12061461*

[Get Quote](#)

Technical Support Center: Calcium Chloride Monohydrate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of hygroscopic calcium chloride monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when storing calcium chloride monohydrate?

A1: The most critical factor is its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the air.^{[1][2][3]} This can lead to clumping, caking, and ultimately the formation of a liquid brine, compromising the product's quality and usability.^{[1][2]} Therefore, preventing exposure to atmospheric moisture is paramount.

Q2: What are the ideal storage containers for calcium chloride monohydrate?

A2: To prevent moisture absorption, calcium chloride monohydrate should be stored in airtight containers.^{[4][5]} Suitable materials for these containers are corrosion-resistant, such as polyethylene or certain types of stainless steel.^[3] For bulk storage of liquid solutions, carbon steel tanks with epoxy-based interior linings are recommended.^{[1][3]} Original packaging, which

may include plastic or multilayered paper bags with a moisture barrier, boxes with plastic liners, or heavy-duty plastic pails, should be kept intact and well-sealed.[1]

Q3: An opened container of calcium chloride monohydrate was left in the lab and has now formed hard clumps. Can it still be used?

A3: If the product is only lightly caked, it may be possible to break up the clumps by carefully knocking the closed package against a hard surface.[6][7] However, forceful hammering is not recommended due to the hazard of flying chips.[6][7] If the clumps are too hard to break, the caked product can be dissolved in cool water to create a solution for applications where a liquid form is acceptable.[6][8] When dissolving, always add the solid slowly to the water while stirring continuously to prevent the formation of a hard, slow-to-dissolve cake at the bottom.[6][7]

Q4: What are the optimal environmental conditions for storing calcium chloride monohydrate?

A4: Calcium chloride monohydrate should be stored in a cool, dry, and well-ventilated area.[3][4][9] It is advisable to maintain a low-humidity environment, ideally with a relative humidity of less than 50%. [10] The storage area should also be kept at a moderate temperature, avoiding extremes of hot and cold.[10][11]

Q5: What personal protective equipment (PPE) should be worn when handling calcium chloride monohydrate?

A5: When handling calcium chloride monohydrate, it is important to wear appropriate personal protective equipment to avoid irritation. This includes safety glasses or goggles, gloves (such as neoprene or nitrile rubber), and a lab coat or synthetic apron.[5][12][13] If there is a risk of dust formation, a respirator may also be necessary.[11]

Troubleshooting Guide

Problem	Potential Cause	Solution
Product has turned into a solid block	Prolonged exposure to humid air.	If lightly caked, try breaking it apart. [6] [8] For severely caked product, dissolve it in cool water to create a liquid solution. [6] [8]
Clumping and poor flowability	Absorption of atmospheric moisture.	Store in tightly sealed, airtight containers in a dry environment. [4] [5] Consider using a dehumidifier in the storage area. [10]
Container corrosion	Calcium chloride solutions are corrosive to many metals.	Use corrosion-resistant containers like polyethylene or appropriately lined steel tanks. [1] [3] [11]
Exothermic reaction upon dissolution	The dissolution of calcium chloride in water is an exothermic process, releasing significant heat. [1] [2]	Always add the solid calcium chloride slowly to cool water while stirring continuously. Never add water to the solid. [6]
Eye or skin irritation	Direct contact with the chemical.	Wear appropriate PPE, including safety glasses and gloves. [5] [13] In case of contact, flush the affected area with plenty of water. [5] [14]

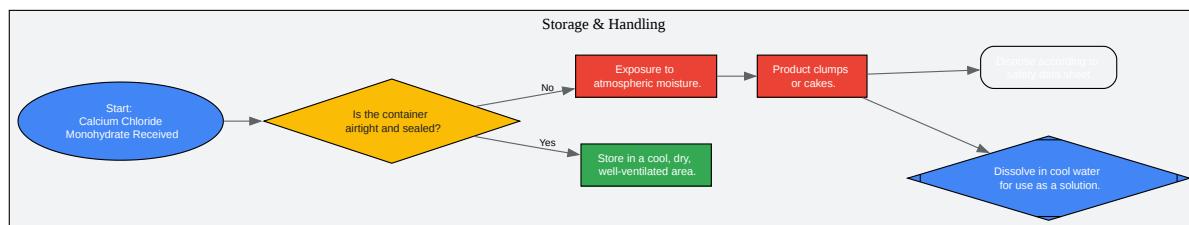
Quantitative Data Summary

Property	Value	Notes
Chemical Formula	$\text{CaCl}_2 \cdot \text{H}_2\text{O}$	
Molar Mass	128.99 g/mol	
Density	2.24 g/cm ³	[15]
Melting Point	260 °C (decomposes)	[15]
Solubility in Water	Highly soluble	The dissolution process is exothermic. [16]
Optimal Storage Humidity	< 50% Relative Humidity	[10]
Recommended Storage Temperature	Moderate room temperature (e.g., 20-30°C)	[10]

Experimental Protocols

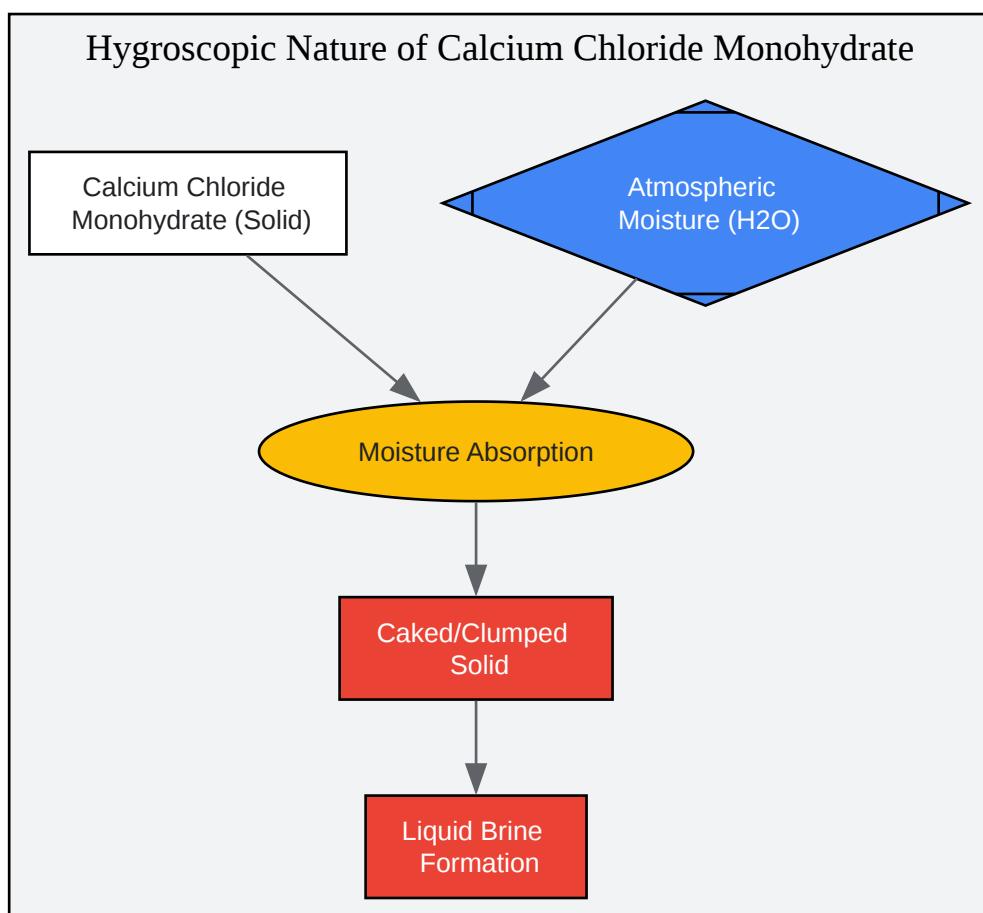
Protocol 1: Preparation of a Calcium Chloride Monohydrate Solution

- Objective: To prepare an aqueous solution of calcium chloride monohydrate of a specific concentration.
- Materials:
 - Calcium chloride monohydrate ($\text{CaCl}_2 \cdot \text{H}_2\text{O}$)
 - Deionized water
 - Beaker or flask
 - Magnetic stirrer and stir bar
 - Graduated cylinder
 - Weighing balance
- Procedure:


1. Determine the required mass of calcium chloride monohydrate and the volume of deionized water to achieve the desired concentration.
2. Measure the required volume of cool deionized water using a graduated cylinder and place it in the beaker or flask with a magnetic stir bar.
3. Place the beaker or flask on the magnetic stirrer and begin stirring.
4. Weigh the calculated mass of calcium chloride monohydrate.
5. Slowly add the calcium chloride monohydrate to the stirring water. The dissolution process is exothermic and will generate heat.[\[16\]](#) Adding the solid slowly to cool water helps to manage the temperature increase.[\[6\]](#)
6. Continue stirring until all the solid has completely dissolved.
7. Allow the solution to cool to room temperature before use.

Protocol 2: Assay of Calcium Chloride by Complexometric Titration

- Objective: To determine the purity of a calcium chloride sample.
- Methodology: This protocol is based on a complexometric titration with EDTA.
- Procedure:
 1. Accurately weigh approximately 2.5 g of the calcium chloride sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.
 2. Add 5 mL of 10% hydrochloric acid.
 3. Quantitatively transfer the solution to a 250 mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly.
 4. Pipette a 50.0 mL aliquot of this solution into a 400 mL beaker and add 75 mL of deionized water.


5. While stirring, add 20 mL of 0.1 M EDTA from a burette.
6. Adjust the pH of the solution to above 12 using a 10% sodium hydroxide solution.
7. Add approximately 300 mg of hydroxynaphthol blue indicator.
8. Continue the titration with the 0.1 M EDTA solution until the color changes to a distinct blue.^[17]
9. The concentration of calcium chloride can then be calculated from the volume of EDTA used.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for storage and handling of calcium chloride monohydrate.

[Click to download full resolution via product page](#)

Caption: The process of moisture absorption by calcium chloride monohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Chloride: Complete Guide to Handling and Storage [snowicesalt.com]
- 2. ingredi.com [ingredi.com]
- 3. youtube.com [youtube.com]

- 4. Calcium Chloride Hygroscopic | Some Influencing Factors - Zibo Longorder [mingchuanpac.com]
- 5. chemicalsafety.com [chemicalsafety.com]
- 6. How to Dilute, Recondition, and Dissolve Calcium Chloride - OxyChem [oxycalciumchloride.com]
- 7. cal-chlor.com [cal-chlor.com]
- 8. Tips and Tricks for Optimal Use of Calcium Chloride [salt.no]
- 9. How to store calcium chloride?-Shandong Panda Chemical [pdchemical.com]
- 10. How to prevent Calcium Chloride Flakes from clumping? - Blog [chenlanchem.com]
- 11. News - Common problems with the use of Calcium Chloride [toptionchem.com]
- 12. ittehadchemicals.com [ittehadchemicals.com]
- 13. tmmedia.in [tmmedia.in]
- 14. cwnl.co.nz [cwnl.co.nz]
- 15. Calcium chloride - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [How to properly store and handle hygroscopic calcium chloride monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12061461#how-to-properly-store-and-handle-hygroscopic-calcium-chloride-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com